



Off-target effects of PS-1145 dihydrochloride in kinase assays

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Compound of Interest

Compound Name: PS-1145 dihydrochloride

Cat. No.: B149754

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Technical Support Center: PS-1145 Dihydrochloride

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of **PS-1145 dihydrochloride** in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of PS-1145?

PS-1145 is a potent and specific inhibitor of the IκB kinase (IKK) complex, with a reported IC50 value of approximately 88 nM.[1][2] Its primary mechanism of action involves the inhibition of IκBα phosphorylation. This prevents the degradation of IκBα, which in turn blocks the activation of the NF-κB signaling pathway.[3][4]

Q2: What is the reported selectivity of PS-1145 against other kinases?

PS-1145 is reported to be a selective IKKβ inhibitor. It has been screened against a panel of 14 other kinases and was found to have IC50 values greater than 100 nM for all of them.[5][6] Additionally, it has been shown to have no inhibitory effect on Protein Kinase A (PKA), Protein Kinase C (PKC), and Casein Kinase II (CKII).

Q3: How should I dissolve and store **PS-1145 dihydrochloride**?



PS-1145 dihydrochloride is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in fresh, high-quality DMSO. It is important to note that moisture-absorbing DMSO can reduce the solubility of PS-1145. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Q4: Can I use PS-1145 in cell-based assays?

Yes, PS-1145 is cell-permeable and has been used in a variety of cell-based assays to inhibit NF-kB signaling. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[7]

Q5: Are there any known off-target effects of PS-1145 that I should be aware of?

While PS-1145 is considered a selective IKK inhibitor, at higher concentrations it may exhibit off-target activities. A study in RAW 264.7 cells showed that at 10 μ M, PS-1145 inhibited RANKL-induced phosphorylation of ERK and JNK, in addition to its expected effect on IkBa.[5] Researchers should be mindful of potential off-target effects, especially when using the inhibitor at concentrations significantly higher than its IKK IC50.

Kinase Inhibition Profile

The following tables summarize the known on-target and off-target activities of **PS-1145 dihydrochloride**.

Table 1: On-Target Activity

Target	IC50 (nM)
ΙΚΚβ	88
IKK complex	100

Table 2: Off-Target Selectivity



Kinase	IC50 (nM)	Notes
PKA	>10,000	No significant inhibition observed.
PKC	>10,000	No significant inhibition observed.
CKII	>10,000	No significant inhibition observed.
Panel of 14 Kinases	>100	The specific kinases in this panel are not publicly disclosed.
ERK	-	Inhibition of phosphorylation observed at 10 µM in RAW 264.7 cells.[5]
JNK	-	Inhibition of phosphorylation observed at 10 μM in RAW 264.7 cells.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during kinase assays using PS-1145.

Issue 1: Low or no inhibition of IKK activity.

- Cause: Improper dissolution or degradation of PS-1145.
 - Solution: Ensure PS-1145 is fully dissolved in fresh, anhydrous DMSO. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
- Cause: Inactive enzyme or suboptimal assay conditions.
 - Solution: Verify the activity of your IKK enzyme using a known control inhibitor. Optimize assay conditions such as ATP concentration, substrate concentration, and incubation time.
- Cause: Incorrect concentration of PS-1145.



 Solution: Double-check all dilution calculations. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay.

Issue 2: Inconsistent or variable results between experiments.

- Cause: Variability in reagent preparation.
 - Solution: Prepare master mixes for your kinase, substrate, and buffer to minimize pipetting errors. Ensure all reagents are properly thawed and mixed before use.
- Cause: Instability of PS-1145 in the assay buffer.
 - Solution: Prepare fresh dilutions of PS-1145 in the assay buffer just before use. Minimize the time the compound spends in aqueous solution before starting the reaction.

Issue 3: Unexpected cellular effects not consistent with NF-kB inhibition.

- Cause: Off-target effects of PS-1145 at high concentrations.
 - Solution: Use the lowest effective concentration of PS-1145 that inhibits IKK activity in your system. Consider using a structurally different IKK inhibitor as a control to confirm that the observed phenotype is due to IKK inhibition. As noted, off-target effects on ERK and JNK signaling have been observed at 10 μM.[5]

Experimental Protocols

Detailed Protocol: In Vitro IKKß Kinase Assay (Luminescence-based)

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

Materials:

- Recombinant human IKKβ
- IKK substrate peptide (e.g., IκBα-derived peptide)
- PS-1145 dihydrochloride



- Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT,
 0.1 mg/ml BSA)
- ATP
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

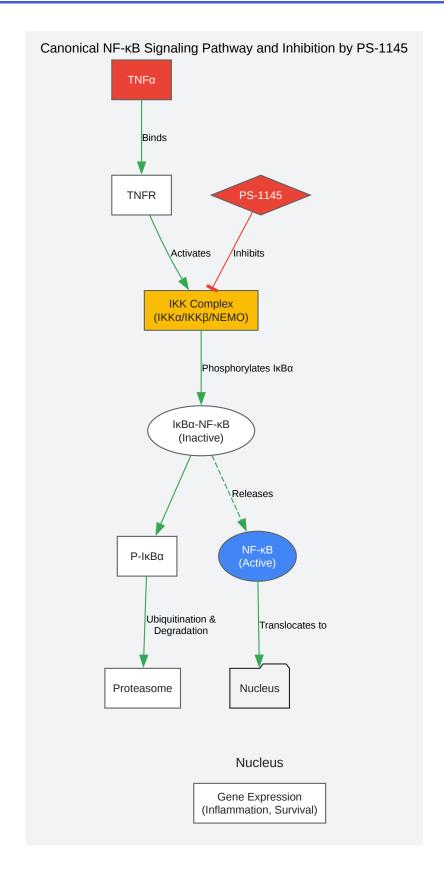
- Prepare PS-1145 dilutions: Prepare a serial dilution of PS-1145 in kinase assay buffer at 2X the final desired concentration.
- Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, IKKβ enzyme, and the substrate peptide. The final concentration of each component should be 2X the desired final assay concentration.
- Add inhibitor: Add the 2X PS-1145 dilutions to the wells of the microplate. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
- Initiate the kinase reaction: Add the 2X kinase reaction mix to each well to start the reaction. The final volume should be as per the assay kit's recommendation (e.g., 10 µL).
- Incubate: Incubate the plate at the optimal temperature for the IKKβ enzyme (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
- Stop the reaction and detect ADP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
- Generate luminescent signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
- Measure luminescence: Read the luminescence using a plate-reading luminometer.



• Data analysis: Calculate the percent inhibition for each concentration of PS-1145 and determine the IC50 value.

Visualizations

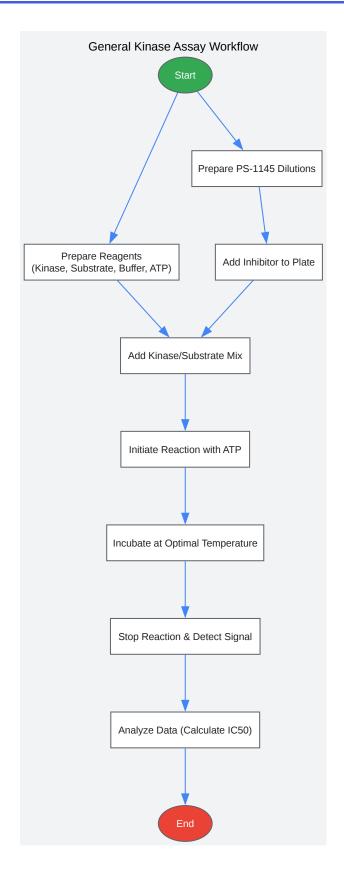




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Caption: Canonical NF-kB signaling pathway and the inhibitory action of PS-1145.

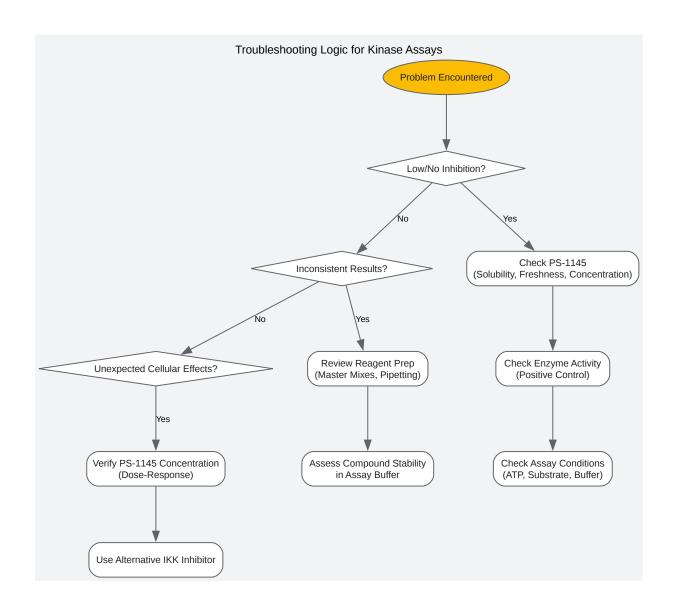




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Caption: A generalized workflow for performing an in vitro kinase assay with PS-1145.





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Caption: A decision tree to guide troubleshooting common issues in kinase assays.



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